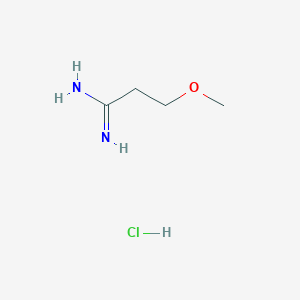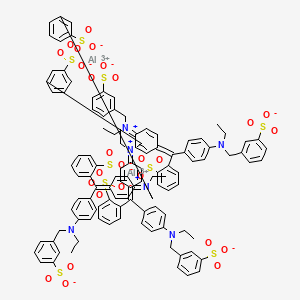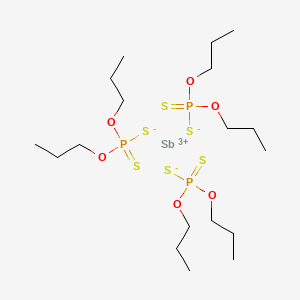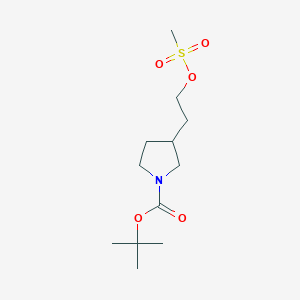
Lead orthosilicate
Descripción general
Descripción
Lead Orthosilicate is a type of orthosilicate. In chemistry, orthosilicate is the anion SiO4−4, or any of its salts and esters . It is one of the silicate anions and is occasionally called the silicon tetroxide anion or group . Orthosilicate salts, like sodium orthosilicate, are stable and occur widely in nature as silicate minerals .
Synthesis Analysis
A study on the synthesis of lithium orthosilicate (Li4SiO4) provides insights into the possible synthesis methods for lead orthosilicate . The study considered four routes of synthesis: solid-state reaction, drying gels in a rotary evaporator, spray drying, and reflux in alcoholic media . The spray drying method was found to be the best fabrication way to achieve the desired compromise between shape and crystallinity in the case of the orthosilicate ceramic .Molecular Structure Analysis
The orthosilicate ion or group has a tetrahedral shape, with one silicon atom surrounded by four oxygen atoms . In the anion, each oxygen carries a unit negative charge . The Si–O bond is 162 pm long . A new lead silicate is shown to be a relative of sodalite .Physical And Chemical Properties Analysis
Orthosilicate-based crystals (OSMs) have been studied for their structural, elastic, radiation, and optical properties . These properties were found to depend on the space group and crystal system . The study also found that as density increases, band gap energy decreases, and refractive index varies .Mecanismo De Acción
Orthosilicic acid, a major form of bioavailable silicon for both humans and animals, has been associated with bone mineralization, collagen synthesis, skin, hair and nails health, atherosclerosis, Alzheimer disease, immune system enhancement, and with some other disorders or pharmacological effects .
Safety and Hazards
Direcciones Futuras
Orthosilicate-based crystals (OSMs) have potential in structural, elastic, radiation shielding and optical applications . The interplay of crystal structure, composition, and Hirshfeld topological constraints are pivotal factors shaping their crystal capabilities . The fine-tuning of topological volumes, surface and the interatomic interaction via HSs distributions within crystal voids emerges as a promising avenue to optimize these materials for enhanced radiation properties .
Propiedades
IUPAC Name |
lead(2+);silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.2Pb/c1-5(2,3)4;;/q-4;2*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPREOFRPYTKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Pb2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11120-22-2 (Parent) | |
| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
5.1e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead orthosilicate | |
CAS RN |
15906-71-5 | |
| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















